N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by the presence of a furan ring, a pyridine ring, and a trifluoromethyl group attached to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the trifluoromethyl and sulfonamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and reduce the environmental impact, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Piperidine derivatives.
Substitution: Compounds with substituted trifluoromethyl groups.
Scientific Research Applications
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide: Unique due to the combination of furan, pyridine, and trifluoromethyl groups.
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-benzenesulfonamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique electronic and steric properties, making it distinct from similar compounds. This group enhances the compound’s stability and potential biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S/c18-17(19,20)14-2-1-3-15(8-14)26(23,24)22-10-12-4-5-16(21-9-12)13-6-7-25-11-13/h1-9,11,22H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADMKTJWEYQHGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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